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molecular formula C15H13N3O2 B8290980 Benzeneacetic acid,4-(3-amino-1h-indazol-4-yl)-

Benzeneacetic acid,4-(3-amino-1h-indazol-4-yl)-

Cat. No. B8290980
M. Wt: 267.28 g/mol
InChI Key: UABNGMKCDRASEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642776B2

Procedure details

A solution of Example 53A (140 mg) in 1:1 methanol/10% NaOH (1 mL) was stirred at room temperature for 2 hours and adjusted to pH 3 with 10% HCl. The resulting precipitate was collected by filtration to provide 108 mg of the desired product. MS (ESI(+)) m/e 268 (M+H)+.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:12]=2[C:13]([NH2:20])=[N:14][NH:15]3)=[CH:7][CH:6]=1.Cl>CO>[NH2:20][C:13]1[C:12]2[C:16](=[CH:17][CH:18]=[CH:19][C:11]=2[C:8]2[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:21])=[O:2])=[CH:6][CH:7]=2)[NH:15][N:14]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)C1=C2C(=NNC2=CC=C1)N)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=CC(=C12)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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